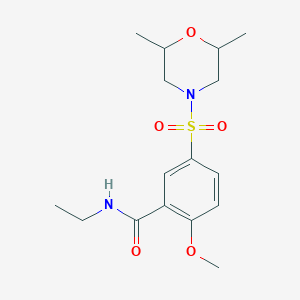![molecular formula C16H18N6O2 B5497519 3-[(4-AMINO-6-PIPERIDINO-1,3,5-TRIAZIN-2-YL)METHYL]-1,3-BENZOXAZOL-2(3H)-ONE](/img/structure/B5497519.png)
3-[(4-AMINO-6-PIPERIDINO-1,3,5-TRIAZIN-2-YL)METHYL]-1,3-BENZOXAZOL-2(3H)-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-AMINO-6-PIPERIDINO-1,3,5-TRIAZIN-2-YL)METHYL]-1,3-BENZOXAZOL-2(3H)-ONE is a complex organic compound that belongs to the class of triazine derivatives This compound is notable for its unique structure, which combines a triazine ring with a benzoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-AMINO-6-PIPERIDINO-1,3,5-TRIAZIN-2-YL)METHYL]-1,3-BENZOXAZOL-2(3H)-ONE typically involves multiple steps. One common method starts with the preparation of the triazine core by reacting cyanuric chloride with piperidine under controlled conditions . The resulting intermediate is then further reacted with 4-amino-1,3-benzoxazole in the presence of a suitable base to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
3-[(4-AMINO-6-PIPERIDINO-1,3,5-TRIAZIN-2-YL)METHYL]-1,3-BENZOXAZOL-2(3H)-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The triazine ring allows for nucleophilic substitution reactions, where different nucleophiles can replace the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Sodium carbonate or other bases in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the triazine ring .
Scientific Research Applications
3-[(4-AMINO-6-PIPERIDINO-1,3,5-TRIAZIN-2-YL)METHYL]-1,3-BENZOXAZOL-2(3H)-ONE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[(4-AMINO-6-PIPERIDINO-1,3,5-TRIAZIN-2-YL)METHYL]-1,3-BENZOXAZOL-2(3H)-ONE involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access . The triazine ring is known to interact with nucleophilic sites on proteins and DNA, which can disrupt normal cellular functions .
Comparison with Similar Compounds
Similar Compounds
4,6-Dichloro-1,3,5-triazine: A simpler triazine derivative used in various chemical syntheses.
4-Amino-1,3-benzoxazole: A precursor in the synthesis of the target compound.
4,6-Diphenyl-1,3,5-triazine: Another triazine derivative with different substituents, used in materials science.
Uniqueness
3-[(4-AMINO-6-PIPERIDINO-1,3,5-TRIAZIN-2-YL)METHYL]-1,3-BENZOXAZOL-2(3H)-ONE is unique due to its combined triazine and benzoxazole structure, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
3-[(4-amino-6-piperidin-1-yl-1,3,5-triazin-2-yl)methyl]-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O2/c17-14-18-13(19-15(20-14)21-8-4-1-5-9-21)10-22-11-6-2-3-7-12(11)24-16(22)23/h2-3,6-7H,1,4-5,8-10H2,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZJTUYMXBBALBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)N)CN3C4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-3-(4-methylphenyl)-N-[2-[[(E)-3-(4-methylphenyl)prop-2-enoyl]amino]propyl]prop-2-enamide](/img/structure/B5497436.png)
![2-(3,5-dimethyl-1-phenylpyrazol-4-yl)-1-[(3R,4R)-3-hydroxy-4-(hydroxymethyl)piperidin-1-yl]ethanone](/img/structure/B5497441.png)



![4-[(4-phenyl-1-phthalazinyl)amino]-N-1,3-thiazol-2-ylbenzenesulfonamide](/img/structure/B5497468.png)
![1-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5497473.png)
![3-amino-1-(3-fluorophenyl)-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B5497481.png)
![N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-1-(methoxymethyl)cyclopropanecarboxamide](/img/structure/B5497491.png)
![5-ethyl-N,2,3-trimethyl-N-[(2-methyl-4-pyridinyl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5497501.png)
![3-methyl-7-[(3-methyl-3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl)carbonyl]-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5497503.png)
![2-{4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]phenoxy}-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B5497509.png)

![1-[2-(benzyloxy)-5-chlorobenzoyl]piperidine-4-carboxamide](/img/structure/B5497527.png)
